molecular formula C10H7NO2 B515781 1-Nitronaphthalene CAS No. 27254-36-0

1-Nitronaphthalene

Cat. No. B515781
Key on ui cas rn: 27254-36-0
M. Wt: 173.17 g/mol
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Patent
US05262539

Procedure details

3.5 g of 1-nitronaphthalene and 3.7 g of benzthiazyl-2-sulphenamide, dissolved in 30 ml of dimethylformamide, are added dropwise to a stirred solution of 6 g of potassium tert.-butylate in 60 ml of dimethylformamide, while the temperature is kept at 20° to 25° C. After stirring further for 15 minutes the mixture is poured into 400 ml of a saturated aqueous ammonium chloride solution and then treated further as in Example 1. 1-Nitro-2-naphthylamine with a melting point of 123° to 125° C. is obtained in a yield of 2.9 g (72%). In addition, about 8% of 4-nitro-1-naphthylamine are obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
benzthiazyl-2-sulphenamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl-].[NH4+:15]>CN(C)C=O>[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[NH2:15])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
Name
benzthiazyl-2-sulphenamide
Quantity
3.7 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
potassium tert.-butylate
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring further for 15 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 20° to 25° C
ADDITION
Type
ADDITION
Details
treated further as in Example 1

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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